Nickel(II) perchlorate hexahydrate

描述

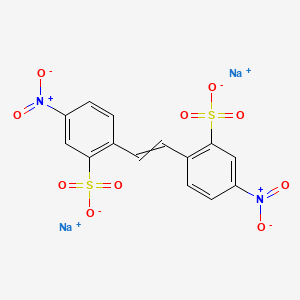

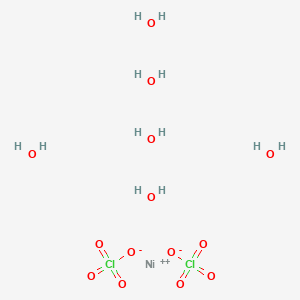

Nickel(II) perchlorate hexahydrate is a chemical compound with the formula Ni(ClO₄)₂·6H₂O. It consists of nickel cations (Ni²⁺) and perchlorate anions (ClO₄⁻) along with six water molecules of hydration. This compound is known for its high solubility in water and its use in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with sodium perchlorate (NaClO₄) in an aqueous solution. The reaction proceeds as follows: $$\text{NiCl}_2·6\text{H}_2\text{O} + 2\text{NaClO}_4 → \text{Ni(ClO}_4)_2·6\text{H}_2\text{O} + 2\text{NaCl}$$

Industrial Production Methods: On an industrial scale, the compound is typically produced by combining nickel(II) salts with perchloric acid (HClO₄) in a controlled environment to ensure the formation of the hexahydrate.

Types of Reactions:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can undergo reduction reactions, often resulting in the formation of nickel metal or nickel(II) compounds.

Substitution: The compound can participate in substitution reactions, where the perchlorate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common reagents include strong reducing agents like zinc or hydrogen gas.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) are used.

Substitution: Various halide ions or other anions can be used to substitute the perchlorate ion.

Major Products Formed:

Oxidation: Nickel metal, nickel oxides, or other nickel(II) compounds.

Reduction: Nickel metal or nickel(II) hydroxide.

Substitution: Nickel(II) halides or other nickel(II) salts.

作用机制

Target of Action

Nickel(II) perchlorate hexahydrate is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a strong oxidizing agent .

Mode of Action

This compound is a powerful oxidizing agent . It can intensify fire and may ignite organic material on contact . For example, if a cotton or paper is soaked in nickel perchlorate and left to dry, the resulting material will burn very rapidly in contact with open flame, almost explode .

Biochemical Pathways

Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Many nickel enzymes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase, are involved in these biochemical pathways .

Pharmacokinetics

It is known that the compound is a green odourless crystalline solid that is highly soluble in water and soluble in many organic solvents . This suggests that it could be readily absorbed and distributed in an organism.

Result of Action

This compound can cause severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a strong oxidizing agent, it can react with combustible materials, potentially leading to fires or explosions . Therefore, it should be stored separately from combustible substances and away from sources of ignition and heat . It is also hazardous to the aquatic environment, causing both short-term and long-term damage .

科学研究应用

Nickel(II) perchlorate hexahydrate is used in various scientific research applications, including:

Chemistry: It serves as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.

Biology: The compound is used in biological studies to investigate the effects of nickel on biological systems and its potential toxicity.

Medicine: It is used in medical research to study the role of nickel in biological processes and its potential therapeutic applications.

Industry: this compound is used in the production of nickel-based alloys and in electroplating processes.

相似化合物的比较

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

属性

IUPAC Name |

nickel(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYCGOFTBFDLW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281241 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystals; Soluble in water (2225 g/l @ 0 deg C); [MSDSonline] | |

| Record name | Nickel(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13520-61-1 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)

![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)